2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan
Description
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan is an organic compound that features a furan ring substituted with a bromophenyl group and a nitroethenyl group
Properties
IUPAC Name |
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-3-1-2-9(8-10)12-5-4-11(17-12)6-7-14(15)16/h1-8H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCRRWUSQOTJGE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan typically involves the following steps:
Furan Formation: The furan ring can be constructed via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diol.
Nitroethenyl Substitution: The nitroethenyl group can be introduced through a Knoevenagel condensation reaction between a nitroalkane and an aldehyde or ketone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the design and synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroethenyl group can participate in electron transfer reactions, while the bromophenyl group can engage in hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-5-[(E)-2-nitroethenyl]furan: Similar structure with a chlorine atom instead of bromine.
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]thiophene: Similar structure with a thiophene ring instead of furan.
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]pyrrole: Similar structure with a pyrrole ring instead of furan.
Uniqueness
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan is unique due to the combination of its bromophenyl and nitroethenyl substituents on a furan ring. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
